molecular formula C15H26O B12644709 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- CAS No. 51513-58-7

6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)-

Cat. No.: B12644709
CAS No.: 51513-58-7
M. Wt: 222.37 g/mol
InChI Key: ITBYWGRSPHMAEE-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- can be achieved through various synthetic routes. One common method involves the use of farnesol as a starting material. Farnesol undergoes oxidation to form farnesal, which is then subjected to further chemical reactions to introduce the double bonds and methyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens or other electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a signaling molecule, binding to receptors and triggering specific cellular responses. The exact pathways and molecular targets can vary depending on the context of its use, such as in pheromone signaling or therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- is unique due to its specific configuration and the presence of the aldehyde group, which imparts distinct chemical properties and reactivity compared to its similar counterparts .

Properties

CAS No.

51513-58-7

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(6E)-3,7,11-trimethyldodeca-6,10-dienal

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,12,15H,5-6,8,10-11H2,1-4H3/b14-9+

InChI Key

ITBYWGRSPHMAEE-NTEUORMPSA-N

Isomeric SMILES

CC(CC/C=C(\C)/CCC=C(C)C)CC=O

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.